molecular formula C14H13F3N2O3S B1409422 4-[4-Amino-2-(trifluoromethyl)phenoxy]-N-methylbenzenesulfonamide CAS No. 1858251-99-6

4-[4-Amino-2-(trifluoromethyl)phenoxy]-N-methylbenzenesulfonamide

Cat. No.: B1409422
CAS No.: 1858251-99-6
M. Wt: 346.33 g/mol
InChI Key: SRJRYZVFHYMLDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-Amino-2-(trifluoromethyl)phenoxy]-N-methylbenzenesulfonamide (hereafter referred to as the target compound) is a sulfonamide derivative featuring a trifluoromethyl-substituted phenoxy moiety. Its structure comprises:

  • A central benzenesulfonamide group with an N-methyl substitution.
  • A phenoxy ring substituted at the 4-position with an amino group and the 2-position with a trifluoromethyl (-CF₃) group.

The trifluoromethyl group enhances metabolic stability and binding affinity in biological systems due to its electron-withdrawing properties and lipophilicity . Sulfonamides are historically significant in medicinal chemistry, often targeting enzymes like carbonic anhydrase or acting as antibacterial agents.

Properties

IUPAC Name

4-[4-amino-2-(trifluoromethyl)phenoxy]-N-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N2O3S/c1-19-23(20,21)11-5-3-10(4-6-11)22-13-7-2-9(18)8-12(13)14(15,16)17/h2-8,19H,18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRJRYZVFHYMLDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=C(C=C1)OC2=C(C=C(C=C2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801167902
Record name 4-[4-Amino-2-(trifluoromethyl)phenoxy]-N-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801167902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1858251-99-6
Record name 4-[4-Amino-2-(trifluoromethyl)phenoxy]-N-methylbenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1858251-99-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[4-Amino-2-(trifluoromethyl)phenoxy]-N-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801167902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-Amino-2-(trifluoromethyl)phenoxy]-N-methylbenzenesulfonamide typically involves the nucleophilic substitution reaction of 2-chloro-5-nitrobenzotrifluoride with 4,4’-sulfonyl diphenol in the presence of potassium carbonate, followed by catalytic reduction with hydrazine and Pd/C . This method ensures the incorporation of the trifluoromethyl group and the formation of the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-[4-Amino-2-(trifluoromethyl)phenoxy]-N-methylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: Nucleophilic substitution reactions are common, especially involving the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is frequently employed.

    Substitution: Potassium carbonate is often used as a base in nucleophilic substitution reactions.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, such as sulfoxides, sulfones, and substituted phenoxy compounds.

Scientific Research Applications

Antitumor Activity

Research indicates that derivatives of sulfonamide compounds, including 4-[4-Amino-2-(trifluoromethyl)phenoxy]-N-methylbenzenesulfonamide, exhibit potential antitumor properties. These compounds are believed to inhibit specific enzymes involved in tumor growth. For instance, a study demonstrated that sulfonamides could inhibit carbonic anhydrases, which are implicated in tumor progression and metastasis .

Antiglaucoma Properties

The compound is also investigated for its role as an antiglaucoma agent. Carbonic anhydrase inhibitors are known to reduce intraocular pressure, making them suitable for treating glaucoma. A case study highlighted the effectiveness of similar sulfonamide derivatives in lowering intraocular pressure in animal models .

Herbicide Development

The compound's structural properties suggest potential applications in herbicide development. The trifluoromethyl group enhances lipophilicity, allowing better penetration into plant tissues. Research has shown that similar compounds can disrupt photosynthetic processes in target weeds .

Case Study: Efficacy Against Weeds

A field trial conducted on various crops demonstrated that formulations containing sulfonamide derivatives effectively controlled weed populations without harming the crops. The results indicated a significant reduction in weed biomass compared to untreated controls .

Polymer Synthesis

The unique chemical structure of this compound allows it to be used as a precursor in polymer synthesis. Its reactive functional groups can facilitate the formation of copolymers with enhanced thermal and mechanical properties.

Case Study: Polymer Performance

In a study evaluating the thermal stability of polymers synthesized from sulfonamide derivatives, it was found that these materials exhibited superior thermal resistance compared to conventional polymers. This characteristic makes them suitable for high-performance applications .

Application AreaSpecific UseOutcome/Effect
Medicinal ChemistryAntitumor agentInhibition of tumor growth
AntiglaucomaReduced intraocular pressure
AgricultureHerbicide formulationEffective weed control
Material SciencePolymer precursorEnhanced thermal stability

Table 2: Summary of Applications and Outcomes

Mechanism of Action

The mechanism of action of 4-[4-Amino-2-(trifluoromethyl)phenoxy]-N-methylbenzenesulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, modulating their activity. This interaction can influence various biochemical pathways, making it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural analogs and their differences:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties
Target Compound C₁₄H₁₃F₃N₂O₃S (inferred) ~360.35 g/mol -N-methyl sulfonamide
-4-amino-2-CF₃ phenoxy
Enhanced lipophilicity and potential enzyme inhibition due to -CF₃
4-[4-Amino-2-(trifluoromethyl)phenoxy]-N,N-dimethylbenzenesulfonamide C₁₅H₁₅F₃N₂O₃S 360.35 g/mol -N,N-dimethyl sulfonamide Increased steric bulk; may reduce hydrogen bonding capacity compared to N-methyl
4-[4-Nitro-2-(trifluoromethyl)phenoxy]benzenesulfonamide C₁₃H₁₀F₃N₂O₅S (inferred) ~372.29 g/mol -Nitro (-NO₂) instead of -NH₂ Electron-withdrawing nitro group may alter electronic effects and bioactivity
4-Amino-N-(2,2,2-trifluoroethyl)benzenesulfonamide C₈H₉F₃N₂O₂S 254.22 g/mol -Trifluoroethylamine substituent Simplified structure; potential for improved solubility in polar solvents
N-{4-[(4-Methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-(trifluoromethyl)benzamide C₁₉H₁₅F₃N₄O₃S 436.41 g/mol -Pyrimidine ring
-Benzamide group
Heterocyclic incorporation may enhance kinase inhibition or DNA interaction
Key Observations:
  • N-Methyl vs. The target compound’s single methyl group balances lipophilicity and hydrogen-bonding capacity.
  • Amino vs. Nitro Group (): Replacing -NH₂ with -NO₂ introduces electron-withdrawing effects, which could shift the compound’s reactivity or target selectivity.
  • Trifluoroethylamine vs. Phenoxy (): The trifluoroethylamine analog lacks the phenoxy linkage, simplifying the structure but possibly reducing aromatic stacking interactions.
  • Heterocyclic Modifications () : Pyrimidine-containing analogs (e.g., ) may target nucleotide-binding proteins or kinases, diverging from the target compound’s likely mechanisms.
Pharmacological Activity:
  • This suggests the -CF₃ group in the target compound may similarly enhance bioactivity.
  • Sulfonamide-based drugs (e.g., acetazolamide) often inhibit carbonic anhydrase. The target compound’s -CF₃ and -NH₂ groups could modulate enzyme affinity or selectivity .

Physicochemical Properties

  • Solubility : N-methyl substitution (target compound) improves solubility compared to N,N-dimethyl analogs .
  • Stability : Trifluoromethyl groups resist metabolic degradation, extending half-life in vivo .

Biological Activity

4-[4-Amino-2-(trifluoromethyl)phenoxy]-N-methylbenzenesulfonamide is a compound of significant interest due to its diverse biological activities, particularly in antimicrobial and anticancer domains. This article compiles research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

  • Molecular Formula : C13H12F3N2O2S
  • Molecular Weight : 320.31 g/mol
  • CAS Number : 1037491-99-8

Biological Activity Overview

The biological activity of this compound has been evaluated primarily through its antimicrobial and anticancer properties.

Antimicrobial Activity

Research has demonstrated that compounds containing trifluoromethyl groups exhibit potent antimicrobial activity. Specifically, studies have shown that this compound has significant effects against various strains of bacteria, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA).

Table 1: Antimicrobial Activity Data

CompoundTarget BacteriaMIC (µM)MBC (µM)
This compoundS. aureus25.925.9
MRSA12.912.9
Enterococcus faecalisNo activity-

The minimum inhibitory concentration (MIC) values indicate that the compound exhibits both bacteriostatic and bactericidal properties, as the minimum bactericidal concentration (MBC) values are equal to the MIC values, confirming its effectiveness against these pathogens .

Anticancer Activity

In vitro studies have evaluated the anticancer potential of this compound against various human cancer cell lines. Notably, it has shown promising results compared to established chemotherapeutics.

Table 2: Anticancer Activity Data

Cell LineIC50 (µM)Reference Drug IC50 (µM)
A54944.4Doxorubicin: 52.1
HCT11622.4Doxorubicin: 52.1
HePG2Not reported-

The compound exhibited competitive IC50 values against A549 and HCT116 cell lines, suggesting potential for further development as an anticancer agent .

Case Studies

  • Antimicrobial Efficacy Study : A study assessed the antimicrobial efficacy of various sulfonamide derivatives, including the target compound, against clinical isolates of MRSA. The results indicated a strong correlation between the presence of the trifluoromethyl group and increased antimicrobial potency .
  • Anticancer Screening : In another study focusing on cancer cell lines, the compound was tested alongside other derivatives for their cytotoxic effects. The results showed that compounds with similar structures could inhibit cancer cell proliferation effectively, highlighting the importance of structural modifications in enhancing biological activity .

The mechanism by which this compound exerts its biological effects is hypothesized to involve:

  • Inhibition of bacterial cell wall synthesis : Similar to other sulfonamides, it may interfere with folate synthesis in bacteria.
  • Induction of apoptosis in cancer cells : The compound may activate apoptotic pathways leading to cancer cell death.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[4-Amino-2-(trifluoromethyl)phenoxy]-N-methylbenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
4-[4-Amino-2-(trifluoromethyl)phenoxy]-N-methylbenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.